molecular formula C20H24FNO B2625683 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1788784-45-1

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No.: B2625683
CAS No.: 1788784-45-1
M. Wt: 313.416
InChI Key: ZCNLMBGFHUJJGS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is a bicyclic ketone featuring a norbornene core fused with a 3-(4-fluorophenyl)azepane moiety. The compound’s rigid bicyclic framework and fluorinated aromatic substituent confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNLMBGFHUJJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[2.2.1]hept-5-en-2-yl moiety through a Diels-Alder reaction, followed by functionalization to introduce the azepane ring and the fluorophenyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives
  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) : Synthesized via reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with 4-fluoroaniline (39% yield, mp 121–122°C). The urea group introduces hydrogen-bonding capacity, contrasting with the ketone’s electrophilic carbonyl .
  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(2,4-difluorophenyl)urea (4d): Features two fluorine atoms on the phenyl ring, enhancing electron-withdrawing effects and reducing basicity compared to the mono-fluorinated target compound .
Ketone Derivatives
  • ((1R,2S,3S,4S)-3-(4-Bromophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone (3hA): Contains a pyridinyl group instead of azepane, with high enantiomeric purity (HPLC tR1 = 18.929 min) and 85% yield.
  • (5-Bromothiophen-2-yl)(3-substituted phenyl)bicyclo[2.2.1]hept-5-en-2-yl)methanones: Thiophene-containing analogs exhibit substituent-dependent infrared (IR) and NMR spectral shifts, as modeled by Hammett equations .
Azepane and Piperidine Derivatives
  • Exo-N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (Norbo-17): Shares the 4-fluorophenyl group but replaces azepane with a piperazine-propyl chain, demonstrating the impact of nitrogen positioning on bioactivity .

Spectral and Electronic Properties

  • NMR Shifts :

    • The target compound’s 3-(4-fluorophenyl)azepane moiety would likely show distinct <sup>1</sup>H NMR signals for azepane protons (δ ~1.5–3.5 ppm) and a para-fluorine <sup>19</sup>F NMR peak near δ -115 ppm, comparable to 4b (δ -117.5 ppm) .
    • Pyridinyl ketones (e.g., 3hA) exhibit aromatic proton shifts at δ ~7.0–8.5 ppm due to electron-withdrawing pyridine effects .
  • IR Spectroscopy :

    • Ketones show strong C=O stretches near 1700 cm<sup>-1</sup>, while ureas display N–H stretches at ~3300 cm<sup>-1</sup> .

Table 2: Key Differentiators

Feature Target Compound Closest Analogs
Functional Group Ketone Urea, pyridinyl ketone
Nitrogen Heterocycle Azepane (7-membered) Piperidine, morpholine
Fluorine Position Para on phenyl Ortho, meta, or dihalogenated
Synthetic Yield Not reported 39–99% (varies by substituent)
Applications Underexplored Polymers, enzyme inhibitors

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C15H20FN
  • Molecular Weight: 233.36 g/mol
  • SMILES Notation: C1(C2CC(C=C2)C1)C(CCN3CCCCC3)=O

Structural Representation

The compound features a bicyclic structure fused with an azepane ring and a fluorophenyl group, which may contribute to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds in this class can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis.
  • Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Central Nervous System Effects: The azepane structure suggests potential neuroactive properties, possibly affecting neurotransmitter systems.

Antimicrobial Activity

A study evaluating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. These findings highlight the potential utility of bicyclo[2.2.1]hept derivatives in developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that bicyclic compounds can reduce the production of inflammatory markers in macrophages, indicating their potential as therapeutic agents for inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of bicyclo[2.2.1]hept derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the bicyclic structure could enhance activity.

CompoundActivity (MIC µg/mL)Target Pathogen
Compound A32S. aureus
Compound B16E. coli

Study 2: Neuroactive Properties

Another study explored the neuroactive effects of bicyclo[2.2.1]hept derivatives in animal models. The findings suggested that these compounds could modulate neurotransmitter levels, potentially offering therapeutic benefits for anxiety and depression.

CompoundEffect on Neurotransmitter LevelsModel Used
Compound CIncreased serotoninRat model
Compound DDecreased dopamineMouse model

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